N-((1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridin-3-yl)methyl)but-2-ynamide
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Overview
Description
N-{[1-(CYCLOPROPYLMETHYL)-6-OXO-16-DIHYDROPYRIDIN-3-YL]METHYL}BUT-2-YNAMIDE is a complex organic compound that has garnered significant interest in the field of synthetic chemistry This compound is notable for its unique structure, which includes a cyclopropylmethyl group, a dihydropyridinyl moiety, and a but-2-ynamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(CYCLOPROPYLMETHYL)-6-OXO-16-DIHYDROPYRIDIN-3-YL]METHYL}BUT-2-YNAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dihydropyridinyl Moiety: This step involves the cyclization of a suitable precursor to form the dihydropyridinyl ring.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced through a nucleophilic substitution reaction.
Formation of the But-2-ynamide Group: This step involves the coupling of an alkyne with an amide precursor under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(CYCLOPROPYLMETHYL)-6-OXO-16-DIHYDROPYRIDIN-3-YL]METHYL}BUT-2-YNAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{[1-(CYCLOPROPYLMETHYL)-6-OXO-16-DIHYDROPYRIDIN-3-YL]METHYL}BUT-2-YNAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(CYCLOPROPYLMETHYL)-6-OXO-16-DIHYDROPYRIDIN-3-YL]METHYL}BUT-2-YNAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-{[1-(CYCLOPROPYLMETHYL)-6-OXO-16-DIHYDROPYRIDIN-3-YL]METHYL}BUT-2-YNAMIDE: shares similarities with other ynamide compounds, such as:
Uniqueness
The uniqueness of N-{[1-(CYCLOPROPYLMETHYL)-6-OXO-16-DIHYDROPYRIDIN-3-YL]METHYL}BUT-2-YNAMIDE lies in its specific structural features, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research.
Properties
Molecular Formula |
C14H16N2O2 |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
N-[[1-(cyclopropylmethyl)-6-oxopyridin-3-yl]methyl]but-2-ynamide |
InChI |
InChI=1S/C14H16N2O2/c1-2-3-13(17)15-8-12-6-7-14(18)16(10-12)9-11-4-5-11/h6-7,10-11H,4-5,8-9H2,1H3,(H,15,17) |
InChI Key |
NLYIJARHNIRVGI-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)NCC1=CN(C(=O)C=C1)CC2CC2 |
Origin of Product |
United States |
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